[(1S,2S)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene
描述
This ruthenium complex, commonly abbreviated as RuCl(p-cymene)[(S,S)-Ts-DPEN] (CAS: 192139-90-5), is a chiral organometallic catalyst widely used in asymmetric transfer hydrogenation (ATH) and reductive amination. Its structure comprises:
属性
CAS 编号 |
192139-90-5 |
|---|---|
分子式 |
C₃₁H₃₅ClN₂O₂RuS |
分子量 |
636.2 g/mol |
IUPAC 名称 |
[(1S,2S)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene |
InChI |
InChI=1S/C21H21N2O2S.C10H14.ClH.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;;/h2-15,20-21H,22H2,1H3;4-8H,1-3H3;1H;/q-1;;;+2/p-1/t20-,21-;;;/m0.../s1 |
InChI 键 |
AZFNGPAYDKGCRB-XCPIVNJJSA-M |
SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.Cl[Ru+] |
手性 SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-][C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N.Cl[Ru+] |
规范 SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.Cl[Ru+] |
同义词 |
[RuCl(TsDPEN)(η-6-cymene)]; [((S,S)-2-Amino-1,2-diphenylethyl)[(4-tolyl)sulfonyl]amido](chloro)(η6-p-cymene)ruthenium; , [S-(R*,R*)]-[N-[2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl |
产品来源 |
United States |
生物活性
The compound [(1S,2S)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide; chlororuthenium(1+); 1-methyl-4-propan-2-ylbenzene (CAS No. 192139-90-5) is a chiral organometallic complex that has garnered attention for its potential applications in asymmetric catalysis and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C₃₁H₃₅ClN₂O₂RuS
- Molecular Weight : 636.21 g/mol
- Structure : The compound features a ruthenium center coordinated with a chiral sulfonamide ligand. Its unique structure contributes to its catalytic properties in various organic transformations.
The biological activity of this compound is primarily attributed to its role as a catalyst in asymmetric hydrogenation reactions. The ruthenium center facilitates the transfer of hydrogen to unsaturated substrates, which is crucial in synthesizing chiral amines and other biologically active molecules. The chiral nature of the ligand allows for the selective formation of one enantiomer over another, which is vital in pharmaceutical applications where chirality can influence drug efficacy and safety.
Biological Activity and Therapeutic Implications
Recent studies have indicated that compounds similar to [(1S,2S)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide exhibit significant biological activities:
- Anticancer Activity : Research has shown that ruthenium complexes can induce apoptosis in cancer cells through various pathways, including oxidative stress and DNA damage. For instance, studies suggest that such complexes can inhibit tumor growth in various cancer models by disrupting cellular processes essential for proliferation .
- Antimicrobial Properties : Some derivatives of ruthenium complexes have demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. This is particularly relevant in the context of rising antibiotic resistance .
Case Studies
Several case studies highlight the effectiveness of this compound and its analogs:
- Asymmetric Hydrogenation of Imines : A study demonstrated that [(1S,2S)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide effectively catalyzed the asymmetric hydrogenation of imines to produce chiral amines with high enantioselectivity (up to 98% ee). This reaction is crucial for synthesizing pharmaceutical intermediates .
- In Vivo Antitumor Activity : In a preclinical study involving xenograft models, a related ruthenium complex showed significant antitumor effects, leading to a reduction in tumor size and improved survival rates. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
- Antimicrobial Testing : A series of tests revealed that certain ruthenium complexes exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents .
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against S. aureus and E. coli | |
| Asymmetric Catalysis | High enantioselectivity in amine synthesis |
Comparison of Ruthenium Complexes
| Compound Name | Anticancer Activity | Antimicrobial Activity | Asymmetric Hydrogenation |
|---|---|---|---|
| [(1S,2S)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide | Yes | Yes | Excellent |
| RuCl(p-cymene)[(R,R)-TsDPEN] | Moderate | No | Good |
| Ru(II) Complex with Phosphine Ligands | High | Moderate | Excellent |
科学研究应用
Applications in Asymmetric Catalysis
One of the primary applications of this compound is in asymmetric hydrogenation, where it acts as a catalyst to convert unsaturated substrates into chiral products. This process is crucial for synthesizing pharmaceuticals and other biologically active compounds.
Key Findings:
- Asymmetric Hydrogenation of Imines :
- Mechanistic Insights :
Recent studies have highlighted the biological activities associated with this compound and its analogs, particularly in anticancer and antimicrobial applications.
Anticancer Activity:
- Research indicates that ruthenium complexes can induce apoptosis in cancer cells through mechanisms such as oxidative stress and DNA damage. For instance, studies have demonstrated that related complexes can inhibit tumor growth in various models by disrupting essential cellular processes .
Antimicrobial Properties:
- Certain derivatives of ruthenium complexes have shown antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli. This is increasingly relevant given the rising issue of antibiotic resistance .
Case Studies
Several case studies illustrate the effectiveness of [(1S,2S)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide in practical applications:
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against S. aureus and E. coli | |
| Asymmetric Catalysis | High enantioselectivity in amine synthesis |
Comparison with Other Ruthenium Complexes
| Compound Name | Anticancer Activity | Antimicrobial Activity | Asymmetric Hydrogenation |
|---|---|---|---|
| [(1S,2S)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide | Yes | Yes | Excellent |
| RuCl(p-cymene)[(R,R)-TsDPEN] | Moderate | No | Good |
| Ru(II) Complex with Phosphine Ligands | High | Moderate | Excellent |
相似化合物的比较
Comparison with Analogous Compounds
Structural Variations and Catalytic Performance
Ligand Modifications
RuCl(p-cymene)[(S,S)-Fsdpen] (CAS: 591249-24-0)
- Modification : Replaces the 4-methylphenylsulfonyl (Ts) group with a 2,3,4,5,6-pentafluorophenylsulfonyl (Fs) group.
- Impact :
- Electronic Effects : The electron-withdrawing Fs group increases the Lewis acidity of the Ru center, enhancing reactivity toward ketones and imines .
- Thermal Stability: Higher melting point (244°C vs.
RuCl(mesitylene)[(S,S)-Ms-DPEN] (CAS: 865488-44-4)
- Modification : Substitutes p-cymene with mesitylene (1,3,5-trimethylbenzene) .
- Impact :
- Steric Effects : Mesitylene’s bulkier structure increases steric hindrance, improving selectivity in substrates with bulky groups (e.g., aryl ketones) .
- Applications : Preferred for asymmetric reductions requiring high steric control .
Counterion Variations
Tetrafluoroborate Salts (e.g., CAS: 1192483-03-6)
- Modification : Replaces chloride with BF₄⁻ as the counterion.
- Impact :
Comparative Data Table
| Compound | CAS Number | Ligand System | Arene Ligand | Key Applications | Melting Point (°C) |
|---|---|---|---|---|---|
| RuCl(p-cymene)[(S,S)-Ts-DPEN] | 192139-90-5 | Ts-DPEN | p-cymene | Asymmetric transfer hydrogenation | N/A |
| RuCl(p-cymene)[(S,S)-Fsdpen] | 591249-24-0 | Fsdpen (pentafluorophenyl) | p-cymene | Electron-deficient substrate reductions | 244 |
| RuCl(mesitylene)[(S,S)-Ms-DPEN] | 865488-44-4 | Ms-DPEN (methylsulfonyl) | mesitylene | Sterically hindered ketone hydrogenation | N/A |
| [Ru(p-cymene)(Ts-DPEN)]BF₄ | 1192483-03-6 | Ts-DPEN | p-cymene | Reactions requiring polar solvents | N/A |
Mechanistic Insights
- Electronic Tuning : Electron-withdrawing substituents (e.g., Fsdpen) lower the LUMO energy of the Ru center, accelerating hydride transfer to substrates like aromatic ketones .
- Steric Control : Bulky arenes (e.g., mesitylene) restrict substrate approach, favoring enantioselectivity in asymmetric reductions .
- Counterion Effects : Chloride’s stronger coordination stabilizes the Ru center during catalysis, while BF₄⁻ improves solubility for homogeneous reactions .
准备方法
Starting Materials and Reaction Conditions
The ligand is derived from (1S,2S)-1,2-diphenylethylenediamine through sulfonylation with p-toluenesulfonyl chloride (TsCl). The reaction is conducted in anhydrous dichloromethane (DCM) under nitrogen at 0–5°C to minimize side reactions. Triethylamine (TEA) is added as a base to scavenge HCl generated during the reaction.
Reaction Scheme:
Optimization and Yield
Patent EP0032620B1 specifies that a 1:1 molar ratio of diamine to TsCl ensures complete conversion. Prolonged reaction times (>12 hours) at room temperature improve yields to 85–90%. The product is isolated via aqueous workup: the mixture is washed with 1M HCl, brine, and dried over MgSO₄ before solvent evaporation.
Formation of the Ruthenium Complex
The sulfonylazanide ligand is coordinated to a ruthenium center alongside a p-cymene (1-methyl-4-propan-2-ylbenzene) ligand.
Ruthenium Precursor and Reaction Setup
The precursor dichloro(p-cymene)ruthenium(II) dimer ([RuCl₂(p-cymene)]₂) is reacted with the sulfonylazanide ligand in a 1:2 molar ratio. The reaction proceeds in tetrahydrofuran (THF) under reflux (66°C) for 24 hours.
Key Steps:
Critical Parameters
-
Solvent: THF or dimethylformamide (DMF) ensures solubility of both the ligand and ruthenium precursor.
-
Atmosphere: Reactions are conducted under nitrogen to prevent oxidation of Ru(II) to Ru(III).
-
Stoichiometry: A 10% excess of ligand ensures complete displacement of chloride.
Purification and Characterization
Purification Techniques
The crude product is purified via column chromatography (silica gel, eluent: ethyl acetate/hexanes 1:3) to remove unreacted ligand and ruthenium residues. Recrystallization from dichloromethane-diethyl ether yields orange-red crystals (purity >98%).
Structural Confirmation
-
NMR Spectroscopy:
-
High-Resolution Mass Spectrometry (HRMS):
-
X-ray Crystallography: Confirms the octahedral geometry around ruthenium, with p-cymene occupying three coordination sites and the sulfonylazanide ligand binding via N and S atoms.
Applications in Asymmetric Catalysis
The complex exhibits high enantioselectivity (up to 99% ee) in hydrogenation of ketones and imines. For example, in the reduction of acetophenone, turnover frequencies (TOF) exceed 500 h⁻¹ under 50 bar H₂ at 25°C.
Comparative Analysis of Synthetic Routes
Method B offers higher purity due to optimized recrystallization, while Method A prioritizes cost-effectiveness.
Challenges and Mitigation Strategies
-
Racemization: Elevated temperatures during ligand synthesis may cause racemization. Mitigation: Conduct reactions below 5°C.
-
Byproduct Formation: Excess TsCl leads to bis-sulfonylated byproducts. Mitigation: Use stoichiometric TsCl and monitor via TLC.
-
Solvent Residues: THF or DMF traces in the final product. Mitigation: Azeotropic distillation with toluene .
常见问题
Basic Research Questions
Q. What are the primary synthetic routes for preparing this ruthenium complex, and how can researchers verify its stereochemical purity?
- Methodology :
- The compound is synthesized via ligand substitution reactions, where a chiral sulfonamide ligand (e.g., (1S,2S)-TsDPEN) coordinates to a ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) under inert conditions .
- Stereochemical purity is confirmed using polarimetry (optical rotation) and chiral HPLC to validate enantiomeric excess (>97% in optimized protocols). X-ray crystallography is recommended for absolute configuration determination .
Q. Which spectroscopic and analytical techniques are critical for characterizing this complex?
- Methodology :
- ¹H/¹³C NMR : Assign peaks for the p-cymene (δ 1.2–1.4 ppm for isopropyl groups) and sulfonamide ligand (δ 7.2–7.8 ppm for aromatic protons) .
- Elemental analysis : Validate C, H, N, and S content (e.g., C: ~54%, H: ~4.8%, N: ~5.2%, S: ~4.6%) .
- ESI-MS : Detect the molecular ion peak [M-Cl]⁺ to confirm the Ru coordination environment .
Q. What are the key applications of this compound in asymmetric catalysis?
- Methodology :
- The complex is widely used in transfer hydrogenation of ketones and imines. For example, in the reduction of acetophenone, it achieves >90% enantiomeric excess (ee) under optimized conditions (2-propanol as H₂ source, 40°C, 12 hours) .
- Experimental setup : React substrate (1 mmol), catalyst (0.5–1 mol%), and HCO₂Na (5 equiv) in 2-propanol/H₂O (9:1) at reflux. Monitor conversion via GC or HPLC .
Advanced Research Questions
Q. How does ligand modification (e.g., sulfonyl group substitution) impact catalytic activity and enantioselectivity?
- Methodology :
- Compare analogs with 4-methylphenylsulfonyl (Ts), mesitylenesulfonyl , or trifluoromethanesulfonyl groups.
- Kinetic studies : Use time-resolved NMR to track reaction rates. For instance, electron-withdrawing groups (e.g., CF₃) accelerate substrate binding but may reduce ee by 10–15% due to steric effects .
- Computational modeling : DFT calculations (B3LYP/6-31G*) reveal steric clashes between the sulfonyl group and substrate in the transition state, guiding rational ligand design .
Q. What strategies mitigate catalyst deactivation during prolonged reactions?
- Methodology :
- Oxygen exclusion : Use Schlenk techniques to prevent Ru oxidation. Deactivation is observed as a color shift from orange to black precipitates .
- Additives : Add NEt₃ (1 equiv) to neutralize HCl byproducts, improving turnover number (TON) from 500 to >1,000 in acetophenone reduction .
- Recycling : Immobilize the catalyst on silica-supported ionic liquids; recover >90% activity after 5 cycles .
Q. How can researchers identify and characterize catalytic intermediates in transfer hydrogenation?
- Methodology :
- In-situ NMR : Monitor Ru-H intermediates (δ -5 to -10 ppm in ¹H NMR) in deuterated 2-propanol .
- XAS (X-ray absorption spectroscopy) : Analyze Ru oxidation states (Ru(II) → Ru(IV) during H₂ transfer) at synchrotron facilities .
- Isolation of intermediates : Quench reactions at 50% conversion and isolate species via column chromatography (e.g., [Ru(NH)(p-cymene)]⁺) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
